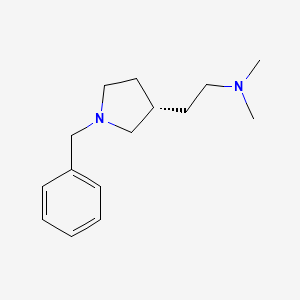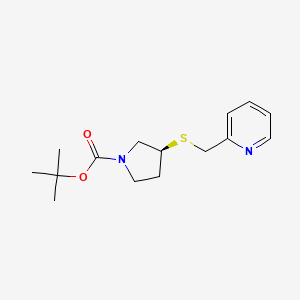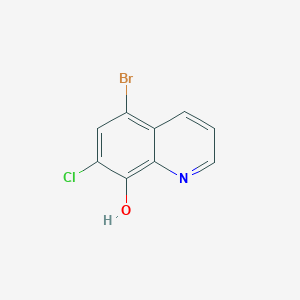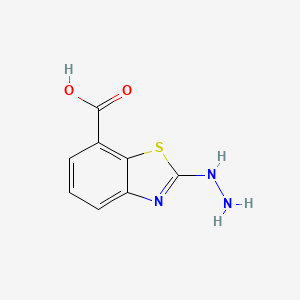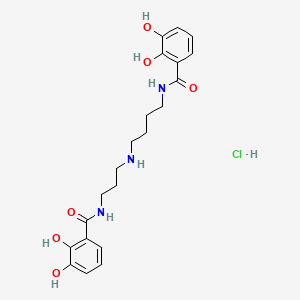
2H-1,2,3-Triazole-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,3-Triazole-2-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-triazole-2-carboxylic acid typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to yield 1,2,3-triazoles. The reaction conditions often include solvents like water or ethanol and can be carried out at room temperature or under mild heating .
Industrial Production Methods: Industrial production of 2H-1,2,3-triazole-2-carboxylic acid may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2H-1,2,3-Triazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or copper, solvents like ethanol or water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced nitrogen atoms .
科学的研究の応用
2H-1,2,3-Triazole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antitumor, and antiplatelet activities.
作用機序
The mechanism of action of 2H-1,2,3-triazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the observed biological activities. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
類似化合物との比較
1H-1,2,3-Triazole: Another tautomer of the triazole family with similar chemical properties but different biological activities.
1,2,4-Triazole: A structural isomer with distinct chemical and biological properties.
Comparison: 2H-1,2,3-Triazole-2-carboxylic acid is unique due to its specific tautomeric form, which influences its chemical reactivity and biological activity. Compared to 1H-1,2,3-triazole, the 2H form may exhibit different binding affinities and selectivities for molecular targets. The 1,2,4-triazole isomer, on the other hand, has a different arrangement of nitrogen atoms, leading to variations in its chemical behavior and applications .
特性
CAS番号 |
392317-68-9 |
|---|---|
分子式 |
C3H3N3O2 |
分子量 |
113.08 g/mol |
IUPAC名 |
triazole-2-carboxylic acid |
InChI |
InChI=1S/C3H3N3O2/c7-3(8)6-4-1-2-5-6/h1-2H,(H,7,8) |
InChIキー |
YUEGYPPSTBCVQD-UHFFFAOYSA-N |
正規SMILES |
C1=NN(N=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


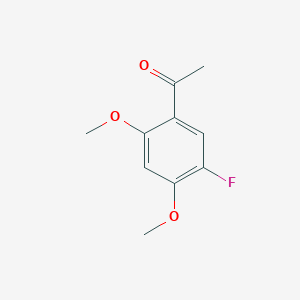
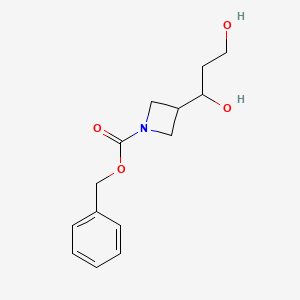

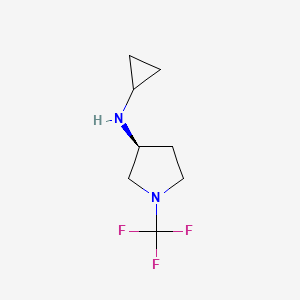
![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
